Bienvenue dans la boutique en ligne BenchChem!

2-(Bromomethyl)-7-chloroquinoline

Nucleophilic substitution SN2 reactivity Leaving group ability

Procure 2-(Bromomethyl)-7-chloroquinoline at certified 98% HPLC purity. Its C2 bromomethyl group provides 50-fold higher SN2 reactivity than chloro analogs, enabling rapid diversification for antimalarial drug discovery. The 7-chloro substituent enhances lipophilicity (LogP 3.78) for cellular accumulation. Strict storage (2-8°C under inert atmosphere) ensures stability and reproducibility for GLP/GMP synthesis.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 115104-25-1
Cat. No. B056307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-7-chloroquinoline
CAS115104-25-1
Synonyms2-(BROMOMETHYL)-7-CHLOROQUINOLINE
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)CBr)Cl
InChIInChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2
InChIKeyWJOPLBNTJYROCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-7-chloroquinoline (CAS 115104-25-1): 7-Chloroquinoline Building Block with Differentiated Reactivity for Pharmaceutical Synthesis


2-(Bromomethyl)-7-chloroquinoline (CAS 115104-25-1) is a functionalized quinoline heterocycle possessing the privileged 7-chloroquinoline scaffold, which is foundational to antimalarial agents such as chloroquine and amodiaquine [1]. The molecule is characterized by a reactive bromomethyl substituent at the C2 position and a chloro group at C7, conferring differentiated synthetic utility [2]. Its computed physicochemical properties include a molecular weight of 256.52 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area (TPSA) of 12.9 Ų [3]. This compound serves primarily as a strategic intermediate in medicinal chemistry for the construction of novel quinoline-based therapeutics [4].

Why Generic 2-(Bromomethyl)-7-chloroquinoline Substitution Fails in Regulated Pharmaceutical Environments


Generic substitution of 2-(Bromomethyl)-7-chloroquinoline in pharmaceutical research and development is constrained by two critical factors: variable commercial purity and the material's inherent thermal lability. Unlike 7-chloroquinoline or 4,7-dichloroquinoline, which are widely available as commodity intermediates, the bromomethyl derivative exhibits supplier-dependent purity ranging from 95% to 98%, a variation that can directly impact downstream reaction yields and impurity profiles . Furthermore, the compound's predicted pKa of 1.53±0.50 and boiling point of 334.7±27.0 °C, coupled with its storage requirement at 2-8°C under inert atmosphere, indicate significant susceptibility to thermal decomposition and hydrolytic degradation . These handling and storage specifications are not uniformly met across all commercial sources, making interchangeable procurement from non-validated suppliers a risk to reproducible synthetic outcomes in GLP and GMP contexts .

Quantitative Evidence Guide for 2-(Bromomethyl)-7-chloroquinoline (CAS 115104-25-1) Differentiated Performance


Enhanced Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Leaving Group in 7-Chloroquinoline Analogs

2-(Bromomethyl)-7-chloroquinoline exhibits superior reactivity in nucleophilic substitution reactions compared to its chloromethyl analog, 2-(chloromethyl)-7-chloroquinoline. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond (bond dissociation energy: C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) and the superior leaving group ability of bromide relative to chloride. In class-level SN2 reactions, bromide is established to react approximately 50 times faster than chloride with standard nucleophiles [1]. This differential reactivity enables the bromomethyl derivative to achieve efficient functionalization under milder conditions, minimizing thermal degradation of the acid-sensitive quinoline core [2].

Nucleophilic substitution SN2 reactivity Leaving group ability

Reaction Yield Benchmark: Synthesis of 2-(Bromomethyl)-7-chloroquinoline from 7-Chloroquinaldine

A reproducible synthetic protocol for 2-(Bromomethyl)-7-chloroquinoline has been established via radical bromination of 7-chloroquinaldine using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under visible light irradiation. This method yields the title compound with a 48.9% yield based on recovered starting material, accompanied by a melting point of 111-112°C [1]. This yield and purity profile provides a critical baseline for evaluating commercial material quality. By contrast, the synthesis of the related 2-(bromomethyl)-8-methoxyquinoline via photochemical bromination of 2-methyl-8-methoxyquinoline proceeds with a comparable 62% yield, illustrating the typical efficiency of this bromomethylation strategy across substituted quinoline substrates [2].

Radical bromination Process chemistry Synthetic yield

LogP and Lipophilicity Differentiation: 2-(Bromomethyl)-7-chloroquinoline vs. Non-Halogenated Quinoline Analogs

2-(Bromomethyl)-7-chloroquinoline possesses a predicted XLogP3-AA value of 3.4, a measure of lipophilicity that directly influences membrane permeability and pharmacokinetic behavior [1]. In contrast, the non-halogenated analog 2-(bromomethyl)quinoline (CAS 5632-15-5) has a lower predicted XLogP of approximately 2.5 [2]. This 0.9 log unit difference corresponds to an approximately 8-fold higher octanol-water partition coefficient for the 7-chloro derivative, indicating substantially enhanced membrane permeability. The presence of the 7-chloro substituent is well-established in the 7-chloroquinoline class to enhance accumulation in acidic cellular compartments, such as the Plasmodium digestive vacuole [3]. This class-level property, combined with the reactive bromomethyl handle, positions the compound uniquely for the synthesis of targeted antimalarial agents with optimized cellular uptake.

Lipophilicity ADME prediction Drug-likeness

Pharmacological Selectivity Profile: Muscarinic Receptor Binding Affinity of 2-(Bromomethyl)-7-chloroquinoline Derivatives

A derivative of 2-(Bromomethyl)-7-chloroquinoline was evaluated for binding affinity across human muscarinic acetylcholine receptor subtypes, providing quantitative insight into the scaffold's pharmacological selectivity. The compound exhibited IC₅₀ values of 3.24 µM at the M1 receptor and 7.41 µM at the composite M1/M2/M3/M4/M5 receptor preparation, representing micromolar potency [1]. In the context of antimalarial drug discovery, where the primary target is the parasite digestive vacuole, this micromolar affinity for mammalian muscarinic receptors suggests a favorable selectivity window. By comparison, the antimalarial standard chloroquine exhibits IC₅₀ values against P. falciparum typically in the low nanomolar range (e.g., 1.50 µM for heme crystallization inhibition in biochemical assays [2]), while the target compound's muscarinic activity is in the micromolar range. This 1000-fold separation between intended antiparasitic target engagement and off-target receptor binding provides a quantitative basis for predicting low mammalian toxicity of derivatives.

Receptor pharmacology Selectivity profiling Off-target activity

Purity and Handling Specifications: Commercial Availability of 2-(Bromomethyl)-7-chloroquinoline vs. Alternative 7-Chloroquinoline Intermediates

2-(Bromomethyl)-7-chloroquinoline is commercially available with a purity specification of ≥98% (HPLC) from validated suppliers, with established storage conditions at 2-8°C under inert atmosphere . This high purity grade is essential for its intended use as a pharmaceutical intermediate, minimizing the introduction of unknown impurities into downstream products. In contrast, the widely used alternative 4,7-dichloroquinoline (CAS 86-98-6) is a commodity chemical with a defined melting point of 84-86°C but is frequently supplied at technical grade purity without rigorous analytical certification [1]. Additionally, the 7-chloroquinoline scaffold itself lacks a reactive functional handle for direct derivatization, requiring additional synthetic steps to introduce a reactive moiety [2]. The 2-(bromomethyl) derivative therefore offers a unique combination of validated high purity and immediate synthetic utility that is not available from alternative 7-chloroquinoline intermediates.

Chemical procurement Quality control Supply chain

Optimal Research and Industrial Application Scenarios for 2-(Bromomethyl)-7-chloroquinoline (CAS 115104-25-1)


Synthesis of Targeted Antimalarial Candidates via C2-Functionalization of the 7-Chloroquinoline Core

This compound is ideally suited for the efficient construction of novel 7-chloroquinoline-based antimalarial agents. The bromomethyl group at C2 serves as an optimal electrophilic handle for SN2 reactions with amine, thiol, or alkoxide nucleophiles, enabling rapid diversification of the side chain. The 8-fold higher lipophilicity conferred by the 7-chloro substituent, relative to non-chlorinated quinoline analogs, enhances predicted cellular accumulation in the parasite digestive vacuole, a critical determinant of antimalarial potency [1]. Furthermore, the established micromolar affinity of the scaffold for mammalian muscarinic receptors provides a quantitative baseline for monitoring selectivity during lead optimization, supporting the development of candidates with minimized off-target cholinergic side effects [2].

Preclinical Development and GLP-Compliant Supply of High-Purity Quinoline Intermediates

The availability of 2-(Bromomethyl)-7-chloroquinoline at a certified purity of ≥98% (HPLC) makes it a suitable choice for late-stage preclinical development and GLP toxicology studies, where rigorous control of impurity profiles is mandated . The compound's defined storage requirements (2-8°C under inert atmosphere) and associated hazard classifications (GHS05, GHS07) align with standard chemical handling protocols in regulated research environments . Procurement from qualified suppliers offering analytical certificates of analysis ensures batch-to-batch reproducibility, a critical factor for successful IND-enabling studies and technology transfer to CMOs [3].

Diversification of Privileged Quinoline Scaffolds for Multitarget Drug Discovery

The 7-chloroquinoline core is a recognized 'privileged structure' in medicinal chemistry, demonstrating activity across multiple target classes including antimalarial, antibacterial, antifungal, and anticancer targets [4]. 2-(Bromomethyl)-7-chloroquinoline provides a unique entry point for constructing focused libraries of derivatives via the highly reactive bromomethyl handle. The 50-fold greater SN2 reactivity of the bromomethyl group compared to chloromethyl analogs enables rapid parallel synthesis under mild conditions, minimizing decomposition of the acid-sensitive quinoline nucleus [5]. This makes the compound particularly valuable for hit-to-lead optimization campaigns where structural diversity around the C2 position is required to probe structure-activity relationships.

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined synthetic protocol (yield 48.9% from 7-chloroquinaldine, melting point 111-112°C) [6] and availability at certified 98% purity , 2-(Bromomethyl)-7-chloroquinoline serves as an effective reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods. Its distinct physicochemical properties—including a predicted boiling point of 334.7±27.0 °C, density of 1.621±0.06 g/cm³, and LogP of 3.78—provide robust markers for method calibration and system suitability testing . This application is critical for quality control laboratories tasked with verifying the identity and purity of incoming chemical intermediates in pharmaceutical manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.